2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid
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Overview
Description
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of both triazole and pyridine moieties endows the compound with unique chemical properties that can be exploited for various scientific and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid typically involves the formation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and an appropriate alkyne.
Formation of Azide: The alkyne is converted to an azide using sodium azide.
Click Reaction: The azide is then reacted with the pyridine-3-carboxylic acid in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The key steps would involve:
Bulk Synthesis of Starting Materials: Large-scale production of pyridine-3-carboxylic acid and the corresponding alkyne.
Optimization of Reaction Conditions: Ensuring the click reaction proceeds efficiently with high yield and purity.
Purification: Industrial purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid varies depending on its application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, such as carbonic anhydrase, inhibiting their activity by forming stable complexes with the enzyme’s active site residues.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Another triazole-pyridine compound with similar structural features but different biological activities.
2,6-Bis(1H-1,2,3-triazol-1-yl)pyridine: A compound with two triazole rings, used in coordination chemistry for its ability to form stable metal complexes.
Uniqueness
2-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
CAS No. |
1369494-31-4 |
---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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